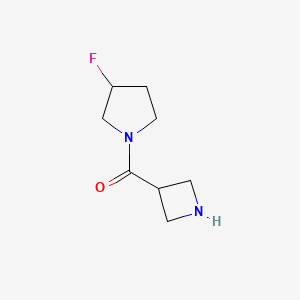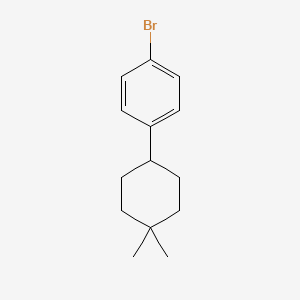
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene
Descripción general
Descripción
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene, also known as BDHB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C14H19Br, an average mass of 267.205 Da, and a monoisotopic mass of 266.067017 Da .
Molecular Structure Analysis
The molecule contains a total of 43 bond(s); 20 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aliphatic) and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.2 g/mol. Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found.Aplicaciones Científicas De Investigación
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application: This research involves the use of “1-Bromo-4-(4,4-dimethylcyclohexyl)benzene” in the direct arylation of heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Methods of Application: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide .
- Results or Outcomes: This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
2. One-pot Synthesis of 6-bromo-4,4-dimethylthiochroman
- Summary of Application: This research reports a one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromo-benzene . The crucial connection between the three steps is that the byproducts in the first two steps are used as the catalyst in the third step .
- Methods of Application: The process involves chlorosulfonation, reduction, ether-ization, and cyclization . The isolated yield for this step is 94% (13.2 g) .
- Results or Outcomes: Compared with the previous route, this approach is of low consumption and low pollution .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-(4,4-dimethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXSJAZRNKCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



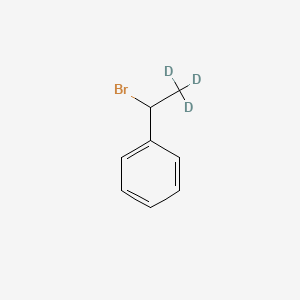
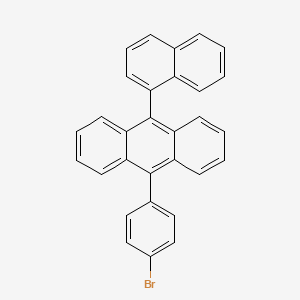
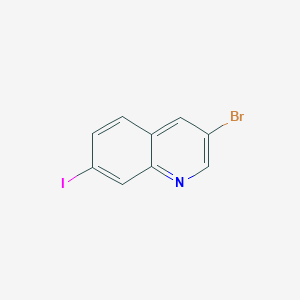
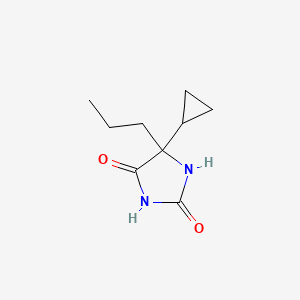
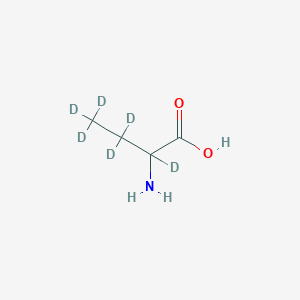

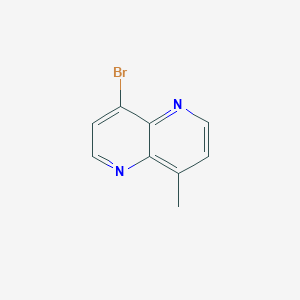
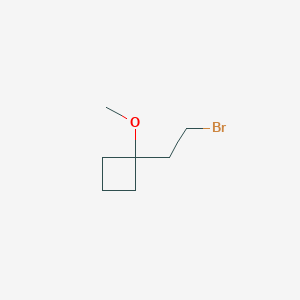
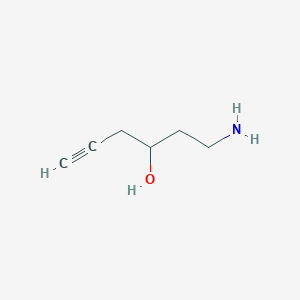
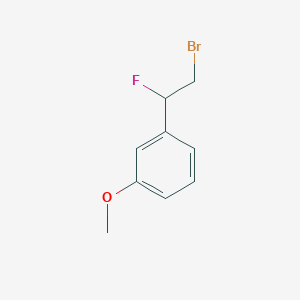
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
